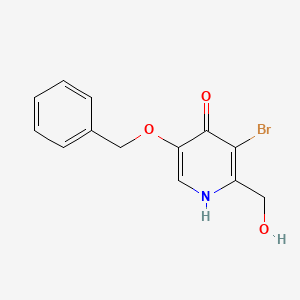

5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone

Overview

Description

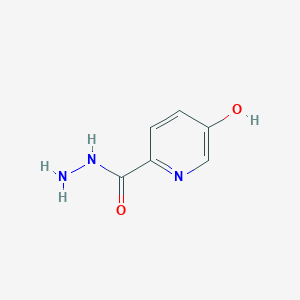

“5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone” is a chemical compound that has been studied for its various properties . It is derived from kojic acid, an organic acid produced by many species of fungi and bacteria . Kojic acid and its derivatives have attracted much attention due to their various biological activities such as antioxidant, anticancer, antidiabetic, antimicrobial, antiviral, antiproliferative, anti-inflammatory, antispeck, pesticide, and insecticide .

Synthesis Analysis

The compound can be synthesized by the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one with acryloyl chloride or acrylic acid . In another study, the target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C14H15NO3/c1-15-8-14 (13 (17)7-12 (15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 .

Chemical Reactions Analysis

The compound has been used in the synthesis of novel acrylate monomers . These monomers were polymerized using 2,2 ′ -azobisisobutyronitrile (AIBN) as the initiator . The compound has also been involved in Suzuki–Miyaura coupling reactions .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 245.28 .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is used in the synthesis of compounds with potential cytotoxic effects against various cancer cell lines. For example, it's involved in the preparation of 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, which have been evaluated against breast, lung, and CNS cancer cells. Certain derivatives demonstrated significant cytotoxicity, especially against melanoma cancer cells (Yeh‐long Chen et al., 2003).

Directed Aminomethylation

This chemical is important in the directed aminomethylation of pyridinones, which is a crucial step in synthesizing iso-deferiprone, a clinically important metal-ion chelator. The site of aminomethylation is influenced by the protection of the hydroxyl group, demonstrating the compound’s versatility in chemical reactions (Manoj Patel et al., 1996).

Synthesis of Functionalized Pyridines

The compound is also used in synthesizing functionalized 4H-pyrano[3,2-c]pyridines. These reactions offer new routes to 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, showcasing its role in creating complex organic structures with potential pharmaceutical applications (R. Mekheimer et al., 1997).

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

This compound is involved in the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, which have shown to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These inhibitors have potential applications in treating diseases related to these enzymes (N. Goudgaon et al., 1993).

Suzuki Cross-Coupling Reaction

The compound plays a role in the Suzuki cross-coupling reaction, which is pivotal in synthesizing various biologically active molecules. For instance, it's used in producing 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, demonstrating its importance in organic synthesis (Biyu Wang et al., 2014).

properties

IUPAC Name |

3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZXXDSYWBIVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)

![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)